molecular formula C20H40O2 B8605235 1-(Hexadecyloxy)but-3-EN-2-OL CAS No. 113485-71-5

1-(Hexadecyloxy)but-3-EN-2-OL

Cat. No. B8605235
M. Wt: 312.5 g/mol
InChI Key: XWIWEORRSJZIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Hexadecyloxy)but-3-EN-2-OL is a useful research compound. Its molecular formula is C20H40O2 and its molecular weight is 312.5 g/mol. The purity is usually 95%.
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properties

CAS RN

113485-71-5

Product Name

1-(Hexadecyloxy)but-3-EN-2-OL

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

1-hexadecoxybut-3-en-2-ol

InChI

InChI=1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20(21)4-2/h4,20-21H,2-3,5-19H2,1H3

InChI Key

XWIWEORRSJZIQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(C=C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirring mixture of 5.67 g of magnesium in 25 ml of tetrahydrofuran was added 10 drops of dibromoethane as an initiator. After the reaction began another 100 ml of tetrahydrofuran was added followed by the dropwise addition of a solution of 49.85 g of vinyl bromide in 250 ml of tetrahydrofuran at a rate to maintain reflux. After all of the magnesium had reacted, the solution was cooled to 0° C. and a solution of 44.2 g of (hexadecyloxy) acetaldehyde, prepared by the procedure of Example 3, in 175 ml of ether was added dropwise over 1/2 hour. After 1 hour at room temperature dilute hydrochloric acid was added. The tetrahydrofuran was removed and the residue was extracted with ether. The ether layer was washed with brine, dried and the solvent removed. The residue was purified by HPLC [hexane: ether (9:1), two columns, two passes] giving an oil which was distilled via a Kugelrohr apparatus (185°-190° C., 0.2 mm) giving a colorles oil which solidified on standing to give 20.17 g of the desired compound.
Quantity
100 mL
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solvent
Reaction Step One
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5.67 g
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reactant
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25 mL
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49.85 g
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reactant
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250 mL
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solvent
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0 (± 1) mol
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(hexadecyloxy) acetaldehyde
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44.2 g
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reactant
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175 mL
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Synthesis routes and methods II

Procedure details

To 18.5 q of washed sodium hydride in 500 ml of dry dimethylformamide in a water bath is added dropwise, 67.4 q of 2-butene-1,2-diol. A solution of 235 g of hexadecylbromide in 100 ml of dimethylformamide is added dropwise. This mixture is stirred at room temperature for 2 days then poured into water and extracted with ether. The ether extract is separated, dried, evaporated and purified by chromatography, to give 30 g of the desired compound.
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0 (± 1) mol
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500 mL
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solvent
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2-butene-1,2-diol
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reactant
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235 g
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reactant
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100 mL
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